molecular formula C20H20BrNO5 B11596261 methyl 2-amino-4-[5-bromo-2-(prop-2-en-1-yloxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

methyl 2-amino-4-[5-bromo-2-(prop-2-en-1-yloxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

Cat. No.: B11596261
M. Wt: 434.3 g/mol
InChI Key: BHTHCBGAGRRECB-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-[5-bromo-2-(prop-2-en-1-yloxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-4-[5-bromo-2-(prop-2-en-1-yloxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate typically involves a multi-step process. One common method includes the following steps:

    Formation of the chromene core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a phenol derivative and an aldehyde, under acidic or basic conditions.

    Amination: The amino group can be introduced through a nucleophilic substitution reaction using an amine source.

    Esterification: The carboxylate group can be formed by reacting the intermediate with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-[5-bromo-2-(prop-2-en-1-yloxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Methyl 2-amino-4-[5-bromo-2-(prop-2-en-1-yloxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer or infectious diseases.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as fluorescence or conductivity.

    Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of methyl 2-amino-4-[5-bromo-2-(prop-2-en-1-yloxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-4-[5-chloro-2-(prop-2-en-1-yloxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate
  • Methyl 2-amino-4-[5-fluoro-2-(prop-2-en-1-yloxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

Uniqueness

The uniqueness of methyl 2-amino-4-[5-bromo-2-(prop-2-en-1-yloxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom, for example, can influence the compound’s reactivity and interactions with biological targets.

Properties

Molecular Formula

C20H20BrNO5

Molecular Weight

434.3 g/mol

IUPAC Name

methyl 2-amino-4-(5-bromo-2-prop-2-enoxyphenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carboxylate

InChI

InChI=1S/C20H20BrNO5/c1-3-9-26-14-8-7-11(21)10-12(14)16-17-13(23)5-4-6-15(17)27-19(22)18(16)20(24)25-2/h3,7-8,10,16H,1,4-6,9,22H2,2H3

InChI Key

BHTHCBGAGRRECB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(OC2=C(C1C3=C(C=CC(=C3)Br)OCC=C)C(=O)CCC2)N

Origin of Product

United States

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